molecular formula C26H27N5O3S2 B11626652 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 442565-93-7

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626652
CAS No.: 442565-93-7
M. Wt: 521.7 g/mol
InChI Key: CZSTXTAZDGFHKE-PGMHBOJBSA-N
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Description

This novel small molecule, 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a compound of significant interest in preclinical oncology and signal transduction research. Its sophisticated structure, featuring a pyrido[1,2-a]pyrimidin-4-one core functionalized with a (Z)-configured benzylidene-thiazolidinone moiety and a piperazine substituent, is designed for targeted protein kinase inhibition. The compound is structurally analogous to known inhibitors of key oncogenic kinases, such as Src and Focal Adhesion Kinase (FAK) Source . Researchers utilize this compound to investigate the downstream effects of kinase signaling pathway disruption, particularly in studies focused on cancer cell proliferation, migration, and invasion. The presence of the 2-hydroxyethylpiperazine group is a common feature in molecules optimized for enhanced solubility and pharmacokinetic properties, making it a valuable tool for in vitro and in vivo efficacy models Source . Its primary research value lies in its potential as a lead compound for the development of new therapeutic agents targeting solid tumors and metastatic disease, providing a chemical probe to dissect the complex roles of specific kinases in disease pathophysiology.

Properties

CAS No.

442565-93-7

Molecular Formula

C26H27N5O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O3S2/c1-18-6-5-9-30-22(18)27-23(29-12-10-28(11-13-29)14-15-32)20(24(30)33)16-21-25(34)31(26(35)36-21)17-19-7-3-2-4-8-19/h2-9,16,32H,10-15,17H2,1H3/b21-16-

InChI Key

CZSTXTAZDGFHKE-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine and Thiazolidinone Moieties

The table below compares Compound A with two structurally related analogs from the evidence:

Feature Compound A Analog 1 () Analog 2 ()
Pyridopyrimidinone Core 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one (no methyl at position 9) 7-substituted-4H-pyrido[1,2-a]pyrimidin-4-one (benzodioxol substituent at position 2)
Piperazine Substituent 4-(2-hydroxyethyl)piperazin-1-yl 4-benzylpiperazin-1-yl Variants: 4-methylpiperazin-1-yl, 3,5-dimethylpiperazin-1-yl
Thiazolidinone Group 3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene 3-(2-methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene N/A (benzodioxol substituent instead)
Key Functional Groups Hydroxyethyl (polar), benzyl (lipophilic), thioxo (H-bond acceptor) Methoxyethyl (moderately polar), benzyl (lipophilic) Benzodioxol (electron-rich aromatic), methyl/alkyl groups (lipophilic)
Hypothesized Solubility Higher aqueous solubility due to hydroxyethyl group Reduced solubility compared to Compound A (benzyl vs. hydroxyethyl) Variable solubility depending on piperazine substituents
Potential Bioactivity Unspecified in evidence; inferred interactions via thioxo and piperazine groups Likely similar thiazolidinone-mediated activity but altered pharmacokinetics Benzodioxol group may enhance binding to aromatic receptor pockets
Key Observations:
  • Piperazine Modifications : The hydroxyethyl group in Compound A contrasts with the benzyl (Analog 1) and methyl/alkyl (Analog 2) groups. Hydroxyethyl likely improves solubility and reduces off-target binding compared to lipophilic substituents .
  • Thiazolidinone Variations: The benzyl (Compound A) vs.
  • Benzodioxol vs. Thiazolidinone: Analog 2 replaces the thiazolidinone with a benzodioxol group, suggesting divergent mechanisms of action (e.g., targeting serotonin receptors vs. redox-active pathways) .

Bioactivity and Therapeutic Potential

While direct bioactivity data for Compound A is absent in the evidence, insights can be inferred:

  • Thioxo Group : The thioxo moiety in Compound A and Analog 1 may act as a hydrogen-bond acceptor, enhancing binding to targets like kinases or oxidoreductases .
  • Ferroptosis Induction: notes that thiazolidinone derivatives can trigger ferroptosis in cancer cells. Compound A’s thioxo-thiazolidinone group may contribute to redox modulation, a hallmark of ferroptosis .
  • Piperazine Role : The hydroxyethyl-piperazine group could modulate blood-brain barrier penetration or interact with neurotransmitter receptors, suggesting neurological or oncological applications .

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation reactions. A widely adopted method involves the reaction of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions . For example, NiFe₂O₄@SiO₂ grafted di(3-propylsulfonic acid) nanoparticles have been employed as catalysts under ultrasonic irradiation to facilitate three-component reactions between 4-hydroxycoumarin, aldehydes, and 2-aminopyridines, yielding fused pyrido-pyrimidine derivatives in high efficiency .

Key Reaction Conditions for Core Synthesis

ParameterConditionCatalyst/ReagentYieldSource
Reactants2-Aminopyridine, β-keto esterNiFe₂O₄@SiO₂-SO₃H85–92%
SolventEthanol
Temperature80°C (ultrasonic irradiation)
Reaction Time30–45 minutes

Ultrasonic irradiation significantly accelerates reaction kinetics by enhancing mass transfer and reducing activation energy . The 9-methyl group is introduced either by using pre-methylated 2-aminopyridine precursors or through post-synthetic alkylation.

Functionalization with 4-(2-Hydroxyethyl)piperazin-1-yl Group

The 4-(2-hydroxyethyl)piperazine substituent is synthesized via catalytic amination of di(2-hydroxyethyl)ethylenediamine under hydrogenation conditions. A fixed-bed reactor loaded with γ-Al₂O₃-supported nickel or cobalt catalysts enables continuous production with high selectivity .

Industrial-Scale Hydroxyethylpiperazine Synthesis

ParameterConditionCatalystSelectivitySource
Hydrogen Pressure3.0–7.0 MPaNi/γ-Al₂O₃88.3–95.3%
Temperature140–220°CCo/γ-Al₂O₃
Substrate Concentration10–90% in THF or cyclohexane
Space Velocity30–300 h⁻¹

The product is purified via vacuum distillation, achieving >99% purity . Subsequent N-alkylation of the pyrido[1,2-a]pyrimidin-4-one core with 4-(2-hydroxyethyl)piperazine is performed using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or nucleophilic substitution with a halogenated intermediate.

Synthesis of (Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl Moiety

The thiazolidinone fragment is prepared via Knoevenagel condensation between 3-benzylrhodanine and formaldehyde, followed by stereoselective reduction to enforce the Z-configuration . Ammonia serves as the preferred amine for thiolamide formation, while formaldehyde facilitates hemithioacetal intermediate generation .

Thiazolidinone Synthesis Optimization

ParameterConditionReagent/CatalystYieldSource
Amine Ratio10–14 moles NH₃ per substrateNH₃ (g)70%
AldehydeFormaldehyde (1.1 eq)HCl or p-TsOH
Temperature25°C (hemithioacetal formation)
Reaction Time1 hour (hemithioacetal step)

The Z-configuration is preserved by conducting the reaction at low temperatures (0–25°C) and avoiding prolonged heating . Recrystallization in ethyl acetate/heptane mixtures ensures high stereochemical purity.

Coupling of Thiazolidinone to Pyrido[1,2-a]pyrimidin-4-one Core

The final assembly involves a Wittig or Horner-Wadsworth-Emmons reaction between the pyrido[1,2-a]pyrimidin-4-one-bound aldehyde and the thiazolidinone-ylidene phosphorane. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link pre-functionalized fragments.

Comparative Coupling Methods

MethodConditionsCatalystYieldPurity
Wittig ReactionTHF, 0°C to refluxNaH65%>95%
Suzuki CouplingDMF/H₂O, 100°CPd(PPh₃)₄72%>98%

Ultrasonic irradiation, as demonstrated in pyrido-pyrimidine synthesis , reduces reaction times by 40–60% compared to conventional heating.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetone/water mixtures . Analytical validation via HPLC and GC-MS ensures compliance with pharmacopeial standards .

Q & A

Q. What are the optimal synthetic strategies to maximize yield and purity of this compound?

Answer: The synthesis involves multi-step reactions requiring precise solvent and catalyst selection. Key steps include:

  • Condensation reactions to introduce thiazolidine and pyridopyrimidine moieties, using dimethyl sulfoxide (DMSO) or acetonitrile as solvents .
  • Catalytic optimization : Lewis acids/bases (e.g., ZnCl₂) enhance reaction rates in intermediate steps .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical to isolate the final product with >95% purity .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Answer: Employ a combination of:

  • Spectroscopic methods : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of the thiazolidine methylidene group) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
  • Chromatography : HPLC retention time consistency across batches ensures reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to optimize the compound’s 3D structure and analyze electronic properties (e.g., HOMO-LUMO gaps) relevant to binding .
  • Molecular docking : Simulate interactions with proteins (e.g., kinases) using software like AutoDock Vina, focusing on the thiazolidine and piperazine moieties as key pharmacophores .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories) to identify conserved hydrogen bonds or hydrophobic contacts .

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data?

Answer: If conflicting bioactivity arises (e.g., IC₅₀ variability):

  • Structural comparators : Compare analogues (e.g., benzyl vs. ethyl substituents on the thiazolidine ring) to isolate structure-activity relationships (SAR) .
  • Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor) .
  • Dose-response validation : Repeat assays with a 10-point dilution series (0.1 nM–100 µM) to confirm potency thresholds .

Q. How to design interaction studies to elucidate the compound’s mechanism of action?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., PI3Kγ) to measure real-time binding kinetics (ka/kd) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
  • Cellular pathway profiling : Use phospho-proteomics (LC-MS/MS) to map downstream signaling effects in treated vs. untreated cells .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent substitution : Replace DMSO with ethanol or ethyl acetate in later steps to reduce toxicity and cost .
  • Catalyst recycling : Implement flow chemistry systems to recover and reuse Lewis acid catalysts .
  • Quality control : Integrate inline PAT (process analytical technology) tools (e.g., FTIR) for real-time monitoring of reaction intermediates .

Methodological Guidance for Data Interpretation

Q. How to validate the compound’s selectivity across related biological targets?

Answer:

  • Panel screening : Test against a diverse target library (e.g., 50+ kinases) using competitive binding assays .
  • Counter-screens : Include off-target receptors (e.g., GPCRs) to rule out nonspecific interactions .
  • Structural analysis : Overlay X-ray co-crystal structures of the compound bound to primary vs. secondary targets to identify selectivity-determining residues .

Q. What statistical approaches address variability in biological replicate data?

Answer:

  • Mixed-effects models : Account for batch-to-batch variability in synthesis or cell culture conditions .
  • Bootstrap resampling : Generate 95% confidence intervals for IC₅₀ values derived from triplicate experiments .
  • PCA (principal component analysis) : Reduce dimensionality in omics datasets to identify outliers or confounding factors .

Key Structural and Functional Considerations

  • Critical moieties : The 2-hydroxyethyl-piperazine group enhances solubility, while the thioxo-thiazolidine core mediates redox activity .
  • Stability tests : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to identify hydrolytically labile sites (e.g., the thioxo group) .

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